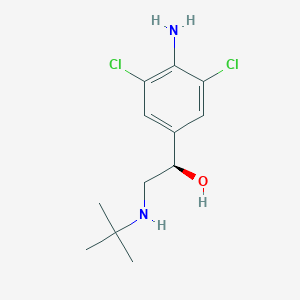

(R)-Clenbuterol

Vue d'ensemble

Description

®-Clenbuterol is a chiral compound belonging to the class of β2-adrenergic agonists. It is primarily known for its bronchodilator properties, making it useful in the treatment of respiratory conditions such as asthma. The compound has also gained attention for its anabolic effects, which have led to its use in performance enhancement and bodybuilding.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-Clenbuterol typically involves the following steps:

Starting Material: The synthesis begins with 4-amino-3,5-dichlorobenzyl alcohol.

Reaction with Isopropylamine: The starting material is reacted with isopropylamine under controlled conditions to form the intermediate.

Cyclization: The intermediate undergoes cyclization to form the desired ®-Clenbuterol.

Industrial Production Methods

Industrial production of ®-Clenbuterol involves large-scale synthesis using similar reaction steps but optimized for higher yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

®-Clenbuterol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur at the aromatic ring or the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

Oxidation: The major products include various oxidized metabolites.

Reduction: Reduced forms of ®-Clenbuterol with modified functional groups.

Substitution: Substituted derivatives with different halogen atoms.

Applications De Recherche Scientifique

Cardiac Treatment

Clenbuterol has been investigated for its potential benefits in treating heart failure. A study demonstrated that chronic administration of clenbuterol improved left ventricular function in heart failure models by enhancing sarcomere shortening and normalizing myofilament sensitivity to calcium. Specifically, the left ventricular ejection fraction (LVEF) increased significantly in patients treated with clenbuterol compared to controls, indicating improved cardiac performance .

| Study | Findings | Implications |

|---|---|---|

| Liggett et al. (2008) | Clenbuterol improved LVEF from 35.9% to 52.1% | Supports its use in heart failure recovery strategies |

| JTCVS Study (2001) | Enhanced systolic function in sheep models | Suggests potential for clinical applications in cardiac hypertrophy |

Skeletal Muscle Hypertrophy

Clenbuterol is widely recognized for its anabolic effects on skeletal muscle. Research indicates that it induces muscle hypertrophy by stimulating protein synthesis and inhibiting proteolysis. Chronic treatment has shown a shift from slow-twitch to fast-twitch muscle fibers, enhancing overall muscle mass .

| Study | Findings | Implications |

|---|---|---|

| PLOS ONE Study (2014) | Increased muscle fiber size and force production | Potential therapeutic use in muscle-wasting diseases |

| ResearchGate Review (2007) | Anabolic effects similar to steroids | Raises ethical concerns in sports |

Performance Enhancement

Due to its ability to promote fat loss and muscle gain, clenbuterol has been misused by athletes as a performance-enhancing drug. Its use is banned in competitive sports, yet it remains popular among bodybuilders and athletes seeking to improve physical performance .

Fat Loss

Clenbuterol's thermogenic properties make it effective for reducing subcutaneous fat while preserving lean muscle mass. Studies have shown that it can significantly reduce body fat percentage without adversely affecting muscle strength .

Clinical Trials

Several clinical trials have examined the efficacy of clenbuterol in heart failure patients:

- One trial involved administering clenbuterol to patients with advanced heart failure, resulting in improved cardiac function and reduced symptoms.

- Another study focused on the effects of clenbuterol on muscle wasting in patients undergoing chemotherapy, showing promising results in maintaining muscle mass.

Animal Studies

Research involving rat models has provided insights into the mechanisms of action:

- A study found that chronic clenbuterol treatment led to significant hypertrophy of skeletal muscles, with alterations in calcium handling that could influence muscle contractility .

- Another investigation revealed that while absolute force production increased, specific force production remained unchanged, indicating complex interactions between clenbuterol treatment and muscle physiology .

Mécanisme D'action

®-Clenbuterol exerts its effects by binding to β2-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in bronchodilation and muscle relaxation. The compound also influences protein synthesis pathways, contributing to its anabolic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Salbutamol: Another β2-adrenergic agonist used as a bronchodilator.

Terbutaline: Similar in function but with different pharmacokinetic properties.

Formoterol: A long-acting β2-adrenergic agonist with similar applications.

Uniqueness

®-Clenbuterol is unique due to its chiral nature, which can result in different pharmacological effects compared to its racemic mixture. Its potent anabolic effects also distinguish it from other β2-adrenergic agonists.

Activité Biologique

(R)-Clenbuterol, a selective β2-adrenergic receptor agonist, is primarily recognized for its bronchodilator properties and has gained attention for its potential therapeutic applications in metabolic disorders and muscle wasting conditions. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound exerts its biological effects primarily through the activation of the β2-adrenergic receptors (β2-ARs). The binding of clenbuterol to these receptors activates adenylyl cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP), which subsequently activates protein kinase A (PKA). This pathway influences various physiological processes, including glucose metabolism, muscle hypertrophy, and bronchodilation.

Key Mechanisms:

- Activation of β2-ARs : Clenbuterol selectively binds to β2-ARs, with a β2/β1 ratio of approximately 4.0, facilitating its potent effects on muscle and metabolic tissues .

- Increased cAMP Levels : The activation of adenylyl cyclase results in elevated cAMP levels, promoting various downstream signaling pathways that enhance metabolic activity and muscle growth .

- Skeletal Muscle Effects : Chronic administration of clenbuterol has been shown to increase skeletal muscle mass by enhancing protein synthesis and reducing protein degradation .

1. Metabolic Activity

Recent studies have demonstrated that clenbuterol improves glucose homeostasis through enhanced skeletal muscle glucose uptake. In mouse models, clenbuterol administration led to significant improvements in glucose tolerance and insulin sensitivity. This effect is mediated by the activation of skeletal muscle β2-ARs, which promotes glycolysis and glycogenolysis .

2. Muscle Hypertrophy

Clenbuterol is widely studied for its anabolic effects. Research indicates that long-term use can lead to significant increases in skeletal muscle mass across various species. The compound stimulates satellite cell proliferation and enhances myofibrillar protein synthesis .

3. Clinical Applications

Clenbuterol has been investigated for its potential benefits in conditions like amyotrophic lateral sclerosis (ALS). A study involving ALS patients showed that clenbuterol treatment was associated with slower disease progression as measured by the ALS Functional Rating Scale (ALSFRS-R) . However, the tolerability at the doses tested was variable.

Case Study: Clenbuterol in ALS Patients

A pilot study involving 25 ALS patients reported that those treated with clenbuterol experienced slower progression of functional decline compared to their pre-treatment rates. Notably, the mean slope of ALSFRS-R scores improved significantly during treatment .

Case Study: Acute Clenbuterol Toxicity

A case report highlighted a patient who experienced acute toxicity after ingesting a low dose of clenbuterol (20 μg), presenting symptoms such as tachycardia and electrolyte imbalance. This underscores the importance of monitoring for adverse effects even at low doses .

Research Findings

Research into the effects of clenbuterol continues to evolve, with findings indicating both potential therapeutic benefits and risks associated with its use:

- Antidiabetic Effects : Clenbuterol has shown promise as an antidiabetic agent by enhancing skeletal muscle glucose metabolism through β2-AR activation .

- Muscle Function : Studies indicate that clenbuterol treatment can improve muscle contractility and performance metrics in animal models .

- Safety Profile : While generally considered safe when used appropriately, clenbuterol can lead to adverse effects such as tremors and cardiovascular complications at higher doses or prolonged use .

Propriétés

IUPAC Name |

(1R)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJMRWALKKWQGH-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](C1=CC(=C(C(=C1)Cl)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316988 | |

| Record name | (-)-Clenbuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50306-03-1 | |

| Record name | (-)-Clenbuterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50306-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Clenbuterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050306031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Clenbuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-4-amino-α-[(tert-butylamino)methyl]-3,5-dichlorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLENBUTEROL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95Q3052YP1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.